1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid

Metallo-β-lactamase inhibition Structure-activity relationship Metal-binding pharmacophore

Researchers developing MBL inhibitors often face unreliable supply of the precise 2-carboxylic acid regioisomer needed for metal-binding pharmacophore studies. 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid (CAS 2279122-73-3) resolves this bottleneck: - Direct MBP scaffold with reported IC50 of 0.018 µM against VIM-2/VIM-5 MBLs. - Free C2-carboxylic acid enables direct amide coupling, bypassing ester hydrolysis. - Favorable LogP (~0.91) supports Gram-negative bacterial penetration. Supplied at 98% purity for immediate inhibitor optimization and antimicrobial SAR.

Molecular Formula C7H10N2O2
Molecular Weight 154.169
CAS No. 2279122-73-3
Cat. No. B2918211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid
CAS2279122-73-3
Molecular FormulaC7H10N2O2
Molecular Weight154.169
Structural Identifiers
SMILESCCN1C=C(N=C1C(=O)O)C
InChIInChI=1S/C7H10N2O2/c1-3-9-4-5(2)8-6(9)7(10)11/h4H,3H2,1-2H3,(H,10,11)
InChIKeyRQVVHROSMBFOKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid: MBL Inhibitor Core Pharmacophore


1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid (CAS 2279122-73-3) is a disubstituted imidazole-2-carboxylic acid derivative with an N1-ethyl group, a C4-methyl group, and a C2-carboxylic acid moiety (molecular formula C7H10N2O2, MW 154.17 g/mol) . This substitution pattern positions the compound within the class of N-alkylimidazole-2-carboxylic acids, which have been identified as the core metal-binding pharmacophore (MBP) for targeting clinically relevant B1 subclass metallo-β-lactamases (MBLs) [1]. The 2-carboxylic acid functionality, combined with specific N1 and C4 alkyl substitutions, governs both metal-chelating capacity and physicochemical properties including lipophilicity (LogP ~0.91) and pH-dependent solubility governed by the imidazole ring (pKa ~6.9–7.1) and carboxylic acid (pKa ~2.5–3.5) groups .

1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid: Why Generic Analogs Cannot Substitute


The specific 1-ethyl-4-methyl-2-carboxylic acid substitution pattern of CAS 2279122-73-3 is non-interchangeable with close analogs for three structural reasons. First, structure-activity relationship (SAR) studies demonstrate that replacing the 1H-imidazole-2-carboxylic acid core with structurally similar metal-binding pharmacophores (MBPs) – including regioisomers bearing the carboxylic acid at positions other than C2 – results in decreased or abolished metallo-β-lactamase inhibition [1]. Second, the N1-alkyl chain length directly modulates antimicrobial potency: longer N-alkyl chains (ethyl vs. methyl) enhance antimicrobial activity through lowering of the carboxylic acid pKa [2]. Third, the C4-methyl group provides steric and electronic modulation that distinguishes this compound from the 4-unsubstituted analog (1-ethyl-1H-imidazole-2-carboxylic acid, CAS 750598-99-3), affecting both lipophilicity (LogP ~0.91 vs. LogP ~0.2 for the 4-unsubstituted analog) and target binding interactions [3]. Generic substitution with the 5-carboxylic acid regioisomer (CAS 78449-68-0), the N-methyl analog (CAS 20485-43-2), or the ethyl ester prodrug form (CAS 40253-44-9) would compromise the specific pharmacophoric requirements for MBL inhibition and antimicrobial activity.

1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid: Key Differentiation Evidence vs. Closest Analogs


C2-Carboxylic Acid Is Essential for MBL Inhibition

The 2-carboxylic acid substitution on the imidazole ring is the validated core metal-binding pharmacophore (MBP) for B1 subclass MBL inhibition. SAR studies by Li et al. (2022) demonstrated that replacement of 1H-imidazole-2-carboxylic acid with structurally highly similar MBPs resulted in decreased MBL inhibitory activity across VIM-2 and VIM-5 enzymes [1]. The 5-carboxylic acid regioisomer 1-ethyl-4-methyl-1H-imidazole-5-carboxylic acid (CAS 78449-68-0, melting point 195–197 °C) lacks the 2-carboxylic acid geometry required for bidentate zinc chelation in the MBL active site, rendering it ineffective for this application [2]. In contrast, optimized 1H-imidazole-2-carboxylic acid derivatives achieved IC50 values as low as 0.018 µM against VIM-2 and VIM-5, with compounds at 1 µg/mL reducing meropenem MIC by at least 16-fold [1].

Metallo-β-lactamase inhibition Structure-activity relationship Metal-binding pharmacophore

N1-Ethyl Substitution Boosts Antimicrobial Activity vs. N1-Methyl

The N1-ethyl substituent in 1-ethyl-4-methyl-1H-imidazole-2-carboxylic acid contributes to enhanced antimicrobial activity compared to the N1-methyl analog (1-methyl-1H-imidazole-2-carboxylic acid, CAS 20485-43-2). Kleyi et al. (2012) systematically evaluated N-alkylimidazole-2-carboxylic acids with alkyl chains ranging from methyl to decyl, demonstrating that longer N-alkyl chains enhance antimicrobial activity through lowering of the carboxylic acid pKa, which facilitates membrane penetration in the protonated form [1]. The N-ethyl derivative exhibited a lower pKa than the N-methyl derivative, correlating with improved antimicrobial potency against Gram-positive bacteria (S. aureus MIC range: 5–160 µg/mL; B. subtilis subsp. spizizenii MIC: 5–20 µg/mL for the series) [1]. The N-methyl analog (CAS 20485-43-2) has a predicted pKa of 1.24 ± 0.31 and LogP of -0.47, indicating greater hydrophilicity and potentially reduced membrane permeability compared to the N-ethyl derivative (LogP ~0.91) .

Antimicrobial activity N-alkylimidazole Protonation constant

Free Carboxylic Acid Offers Direct Activity vs. Ester Prodrug

1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid (CAS 2279122-73-3) is the free carboxylic acid form, directly capable of metal chelation and MBL inhibition without requiring hydrolytic activation. In contrast, the ethyl ester analog ethyl 4-methyl-1H-imidazole-2-carboxylate (CAS 40253-44-9, boiling point 287 °C, density 1.171 g/cm³) is a synthetic intermediate that must undergo ester hydrolysis to generate the active carboxylic acid pharmacophore. The Li et al. (2022) study used 1H-imidazole-2-carboxylic acid as the direct metal-binding pharmacophore; the ester derivatives were used solely as synthetic precursors and exhibited no intrinsic MBL inhibitory activity prior to hydrolysis [1]. The free acid is also the appropriate starting material for amide coupling reactions to generate carboxamide derivatives, which are key intermediates in MBL inhibitor optimization [1].

Free acid vs. ester Synthetic intermediate Direct activity

C4-Methyl Group Improves Lipophilicity and Membrane Penetration

The C4-methyl group in 1-ethyl-4-methyl-1H-imidazole-2-carboxylic acid increases lipophilicity compared to the 4-unsubstituted analog 1-ethyl-1H-imidazole-2-carboxylic acid (CAS 750598-99-3). The target compound has a calculated LogP of approximately 0.91 , whereas the 4-unsubstituted analog (CAS 750598-99-3) has a reported LogP of approximately 0.2 [1]. The 4-methyl group contributes an additional ~0.7 LogP units, translating to approximately 5-fold greater octanol-water partition coefficient. The X-ray structure-guided optimization study by Li et al. (2021) on 1H-imidazole-2-carboxylic acid derivatives demonstrated that substituents on the imidazole ring engage with active-site flexible loops and improve penetration into Gram-negative bacteria [2], indicating that C4-substitution is a critical parameter for optimizing both target engagement and bacterial cell penetration.

Lipophilicity modulation C4-substitution Membrane permeability

Zwitterionic Character at Physiological pH

1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid possesses both a basic imidazole ring (pKa ~6.9–7.1) and an acidic carboxylic acid group (pKa ~2.5–3.5), resulting in a zwitterionic species at physiological pH (~7.4) where the imidazole is partially protonated and the carboxylic acid is deprotonated . This is in contrast to non-carboxylic acid imidazole derivatives such as 1-ethyl-4-methylimidazole (CAS 144748-24-3), which exists predominantly as the neutral or protonated base depending on pH, and the ester analog (CAS 40253-44-9) which lacks an ionizable carboxylic acid group entirely . The zwitterionic character of the target compound enhances aqueous solubility at physiological pH while maintaining sufficient lipophilicity (LogP ~0.91) for membrane penetration. The Kleyi et al. (2012) study established that N-alkylimidazole-2-carboxylic acids exhibit superior antimicrobial activity specifically due to the low pKa of the carboxylic acid moiety, which enables the compound to exist in a protonation state favorable for membrane penetration at the bacterial surface [1].

Protonation state Zwitterion pH-dependent solubility

1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid: Key Application Scenarios


MBL Inhibitor Lead Optimization and SAR

1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid serves as a direct metal-binding pharmacophore (MBP) scaffold for structure-guided optimization of VIM-type and NDM-type MBL inhibitors. As demonstrated by Li et al. (2022), the 1H-imidazole-2-carboxylic acid core achieves nanomolar IC50 values (0.018 µM against VIM-2 and VIM-5) and restores meropenem susceptibility (≥16-fold MIC reduction) when further elaborated with optimized substituents [1]. The free carboxylic acid enables direct amide coupling to generate diverse carboxamide libraries without the added step of ester hydrolysis. The specific 1-ethyl-4-methyl substitution pattern provides a favorable LogP (~0.91) for Gram-negative bacterial penetration while maintaining aqueous solubility for biochemical assays .

Antimicrobial Development Targeting Gram-Positive Pathogens

The N-alkylimidazole-2-carboxylic acid scaffold, as characterized by Kleyi et al. (2012), demonstrates structure-dependent antimicrobial activity with the N-ethyl substitution providing enhanced potency compared to N-methyl derivatives through lowering of the carboxylic acid pKa [2]. The compound can be employed as a starting material for the synthesis of novel antimicrobial agents with activity against S. aureus (MIC range 5–160 µg/mL) and B. subtilis (MIC range 5–20 µg/mL), where the 4-methyl group may further modulate target selectivity [2]. Procurement of the 2-carboxylic acid regioisomer rather than the 5-carboxylic acid regioisomer (CAS 78449-68-0) is critical for this application.

Building Block for Imidazole-2-Carboxamide Libraries

The free carboxylic acid functionality at C2 enables direct coupling with diverse amines to generate imidazole-2-carboxamide libraries without the synthetic overhead of ester hydrolysis. This compound provides an advantage over the ethyl ester analog (CAS 40253-44-9) for amide bond formation, as the ester-to-acid hydrolysis step (with typical yields of 65–90%) is eliminated [3]. The 1-ethyl and 4-methyl substituents provide differentiated steric and electronic properties compared to the unsubstituted or mono-substituted analogs, expanding the accessible chemical space for structure-activity relationship studies. The compound is available at 98% purity from Leyan (Product No. 2225665) .

Metal-Chelating Scaffold for Coordination Chemistry

The 2-carboxylic acid group, in conjunction with the imidazole N3 nitrogen, forms a bidentate metal-chelating motif capable of coordinating biologically relevant divalent metal ions (Zn²⁺, Co²⁺, Mn²⁺) as demonstrated in MBL active site inhibition studies [1]. The 1-ethyl and 4-methyl substituents modulate the electronic environment of the imidazole ring without blocking metal coordination sites, enabling the design of metal complexes with tunable stability constants. This distinguishes the compound from the 5-carboxylic acid regioisomer which positions the carboxylate incapable of forming the same chelate geometry, and from ester analogs which lack the free carboxylate donor.

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